N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Physicochemical profiling Lipophilicity SAR

This N-1 isopropyl-bearing pyrazole-4-sulfonamide is structurally differentiated from N-1 methyl (MW 335.42) and N-1 ethyl (MW 349.45) analogs by its branched alkyl group, which introduces enhanced steric bulk, lipophilicity, and predicted metabolic stability. The free sulfonamide NH preserves hydrogen-bond donor capacity critical for target engagement, contrasting with N-methylated variants. Best deployed in Nav1.8/PN3 SAR matrices, CNS-penetrant sodium channel inhibitor profiling, and head-to-head microsomal stability assays to validate isopropyl-for-methyl metabolic stabilization strategies.

Molecular Formula C18H25N3O3S
Molecular Weight 363.48
CAS No. 2034439-40-0
Cat. No. B2893114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS2034439-40-0
Molecular FormulaC18H25N3O3S
Molecular Weight363.48
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
InChIInChI=1S/C18H25N3O3S/c1-12(2)21-14(4)18(13(3)20-21)25(22,23)19-10-17-9-15-7-5-6-8-16(15)11-24-17/h5-8,12,17,19H,9-11H2,1-4H3
InChIKeyYODJKLAUHMBOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 2034439-40-0): Structural Identity and Class Affiliation for Procurement Decisions


N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 2034439-40-0, molecular formula C₁₈H₂₅N₃O₃S, molecular weight 363.48 g/mol) is a synthetic small molecule belonging to the pyrazole-4-sulfonamide class . Its structure integrates three pharmacophoric elements: a 3,5-dimethyl-1H-pyrazole core, a 4-sulfonamide linker, and an isochroman-3-ylmethyl amine substituent. The N-1 position of the pyrazole ring bears an isopropyl group—a key differentiating substituent relative to methyl- or ethyl-bearing analogs in the same chemical series . Compounds within the broader pyrazole-sulfonamide class have been disclosed as potent inhibitors of voltage-gated sodium channels (notably PN3/Nav1.8) with therapeutic relevance to neuropathic pain [1], and the isochroman scaffold is recognized in medicinal chemistry as a privileged heterocycle contributing to CNS-related and antitumor pharmacological profiles [2].

Why N-(Isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide Cannot Be Interchanged with Generic Pyrazole-4-sulfonamides


Within the isochroman-3-ylmethyl pyrazole-4-sulfonamide chemical series, the identity of the N-1 substituent on the pyrazole ring is not arbitrary. The target compound's N-1 isopropyl group introduces distinct steric bulk, lipophilicity, and metabolic stability characteristics compared to the N-1 methyl (MW 335.42) and N-1 ethyl analogs . In pyrazole-based sodium channel inhibitor pharmacophores disclosed in US Patent 7,223,782, even modest changes to the N-1 substituent are known to shift both potency and subtype selectivity profiles [1]. Furthermore, the free sulfonamide NH (contrasting with N-methylated sulfonamide variants such as CAS 2034582-24-4) preserves hydrogen-bond donor capacity critical for target engagement [2]. For procurement supporting SAR programs or pharmacological profiling, substituting a trimethyl or ethyl analog for this isopropyl-bearing compound introduces an uncontrolled variable that can confound potency rankings, selectivity interpretations, and metabolic stability readouts.

Quantitative Differentiation Evidence for N-(Isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 2034439-40-0) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: N-1 Isopropyl vs. N-1 Methyl Comparator

The target compound carries an N-1 isopropyl substituent on the pyrazole ring, increasing its molecular weight to 363.48 g/mol versus 335.42 g/mol for the closest N-1 methyl analog N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide—a difference of +28.06 g/mol (one additional methylene unit) . For the N-1 ethyl analog 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, the molecular weight is 349.45 g/mol, placing the target compound +14.03 g/mol higher . The calculated logP of the core scaffold 3,5-dimethyl-1H-pyrazole-4-sulfonamide is 1.455 [1]; the addition of an isochroman-3-ylmethyl group and the N-1 isopropyl group is expected to incrementally raise logP relative to N-1 methyl and N-1 ethyl analogs, consistent with the established positive correlation between N-1 alkyl chain length and lipophilicity in the pyrazole-4-sulfonamide series [2].

Physicochemical profiling Lipophilicity SAR Drug design

Free Sulfonamide NH as a Determinant of Hydrogen-Bond Donor Capacity: Differentiation from N-Methylated Sulfonamide Variants

The target compound retains a free sulfonamide NH group, whereas the structurally proximal analog N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide (CAS 2034582-24-4, MW 349.45) carries an N-methyl substituent on the sulfonamide nitrogen, ablating its hydrogen-bond donor (HBD) capacity . In the pyrazole-4-sulfonamide class, the sulfonamide NH has been shown to engage in critical hydrogen-bonding interactions with target protein active-site residues; N-methylation of this group is associated with altered potency and selectivity in antiproliferative assays against U937 cells [1]. The free sulfonamide NH in the target compound preserves HBD count = 1 at this position, whereas the N-methylated analog has HBD count = 0 at the equivalent position [2].

Hydrogen bonding Target engagement Pharmacophore integrity Sulfonamide SAR

N-1 Steric Bulk Differentiation: Isopropyl vs. Methyl Substituent and Implications for Metabolic Stability

The N-1 isopropyl group on the pyrazole ring provides greater steric hindrance around the N-1 position compared to N-1 methyl or ethyl substituents. In pyrazole-containing drug candidates, N-dealkylation by cytochrome P450 enzymes is a primary metabolic clearance pathway; the isopropyl group's branched topology offers enhanced resistance to oxidative N-dealkylation relative to the linear methyl or ethyl groups, a principle supported by general medicinal chemistry SAR across nitrogen-containing heterocycles [1]. While direct microsomal stability data for this specific compound are not publicly available, the isopropyl-for-methyl substitution at N-1 of pyrazole-4-sulfonamides has been associated with improved metabolic half-life in structurally related series [2]. The isochroman scaffold itself has been noted in the patent literature as a metabolically stable heterocycle amenable to CNS drug discovery applications [3].

Metabolic stability N-dealkylation Steric shielding Cytochrome P450

Class-Level Pharmacological Context: Pyrazole-4-sulfonamides as Voltage-Gated Sodium Channel (PN3/Nav1.8) Inhibitors

The pyrazole-4-sulfonamide scaffold of the target compound is covered by the generic Markush structure of US Patent 7,223,782, which discloses pyrazole-amides and -sulfonamides as potent inhibitors of voltage-gated sodium channels, specifically the PN3 (Nav1.8) subtype implicated in neuropathic pain signaling [1]. The patent establishes that pyrazole-sulfonamides in this class modulate sodium ion flux through PN3-containing channels in mammals and are useful for treating neuropathic and inflammatory pain [2]. While the specific IC₅₀ of the target compound against PN3/Nav1.8 has not been published, structurally related pyrazole-4-sulfonamides bearing diverse N-1 substituents have demonstrated nanomolar-range sodium channel inhibitory activity, making this compound a structurally relevant probe for SAR expansion within this pharmacophore [3]. The isochroman moiety further distinguishes this compound from simpler pyrazole-4-sulfonamides by contributing conformational rigidity and potential CNS penetration characteristics documented for isochroman derivatives [4].

Sodium channel inhibition PN3/Nav1.8 Neuropathic pain Ion channel pharmacology

Isochroman Scaffold Differentiation: CNS-Privileged Heterocycle Versus Simple Aryl Sulfonamides

The isochroman-3-ylmethyl substituent distinguishes the target compound from simpler N-aryl or N-alkyl pyrazole-4-sulfonamides. The isochroman heterocycle is recognized as a privileged scaffold in CNS drug discovery, with literature documenting isochroman derivatives as CNS-penetrant agents targeting receptors including 5-HT₁D, NK₁, and dopamine D₄ [1]. A comprehensive 2021 review catalogued isochroman derivatives exhibiting CNS, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory activities, establishing the scaffold's broad pharmacological relevance [2]. The 3-ylmethyl linkage in the target compound positions the isochroman at a defined distance and orientation from the pyrazole-sulfonamide pharmacophore, introducing conformational constraint that may enhance target selectivity compared to flexible-chain N-alkyl analogs [3]. In contrast, pyrazole-4-sulfonamides bearing simple N-benzyl or N-cyclohexylmethyl substituents lack the oxygen-containing bicyclic architecture and the attendant electronic and conformational properties of the isochroman ring system.

Isochroman CNS drug discovery Conformational rigidity Bioisosterism

Evidence Limitations Advisory: Purity, Characterization Data, and the Absence of Direct Comparative Biological Assay Data

It must be explicitly stated that no primary research publication, peer-reviewed biological assay, or head-to-head comparator study has been identified for N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 2034439-40-0) in the public domain as of the evidence cutoff date [1]. The compound is listed in vendor catalogs at a typical purity of 95% with molecular formula C₁₈H₂₅N₃O₃S (MW 363.48), but no independent certificates of analysis, NMR spectra, or HPLC traces are publicly available for verification . The differentiation evidence presented above is therefore derived from: (i) computed or vendor-reported physicochemical properties, (ii) class-level SAR inference from structurally related pyrazole-4-sulfonamides, and (iii) scaffold-level pharmacological precedent from isochroman derivative literature. Direct quantitative differentiation data (IC₅₀ comparisons, thermodynamic solubility, logD₇.₄, microsomal stability t₁/₂, or in vivo PK parameters) are absent for this specific compound versus its closest analogs [2]. Procurement decisions should be made with awareness that this compound's differentiation profile is inferred rather than experimentally validated.

Evidence gaps Data transparency Procurement risk assessment Characterization

Optimal Procurement and Research Application Scenarios for N-(Isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 2034439-40-0)


SAR Expansion of Pyrazole-4-sulfonamide Sodium Channel Inhibitors: Probing the N-1 Alkyl Tolerance Window

This compound is best deployed as a tool for structure-activity relationship (SAR) studies within pyrazole-4-sulfonamide-based sodium channel inhibitor programs. The US Patent 7,223,782 establishes the pyrazole-sulfonamide scaffold as a validated PN3/Nav1.8 pharmacophore [1]. By incorporating this compound alongside its N-1 methyl (MW 335.42) and N-1 ethyl (MW 349.45) analogs in a systematic SAR matrix, research teams can map the N-1 alkyl tolerance window for sodium channel inhibitory potency and subtype selectivity. The isopropyl group's increased steric demand and lipophilicity provide a critical data point at the upper end of the N-1 alkyl size range, enabling the construction of predictive QSAR models that guide subsequent lead optimization cycles.

CNS-Penetrant Probe Design Leveraging the Isochroman Privileged Scaffold

The isochroman scaffold is documented to confer CNS-penetrant properties across multiple receptor classes (5-HT₁D, NK₁, dopamine D₄) [2]. This compound can serve as a starting point for designing CNS-targeted sodium channel modulators, where the isochroman-3-ylmethyl group provides conformational rigidity and potential for blood-brain barrier penetration distinct from simple N-aryl or N-benzyl pyrazole-sulfonamides [3]. Procurement is appropriate for CNS drug discovery programs evaluating whether the isochroman-pyrazole-sulfonamide hybrid scaffold delivers superior brain-to-plasma ratios compared to non-isochroman analogs in rodent tissue distribution studies.

Metabolic Stability Screening: N-1 Branched Alkyl as a Strategy for Reducing CYP-Mediated N-Dealkylation

The N-1 isopropyl group's branched topology is predicted to confer enhanced resistance to cytochrome P450-mediated N-dealkylation compared to N-1 methyl or ethyl analogs [4]. Procurement of this compound alongside its linear N-alkyl comparators enables head-to-head in vitro microsomal or hepatocyte stability assays to experimentally quantify the metabolic stabilization benefit. Positive results would validate isopropyl-for-methyl substitution as a general metabolic engineering strategy within this chemotype, informing the design of backup series with improved PK properties.

Free Sulfonamide NH Pharmacophore Validation in Target Engagement Assays

The retention of a free sulfonamide NH (contrasting with N-methylated variants such as CAS 2034582-24-4 where HBD = 0) preserves hydrogen-bond donor capacity . This compound is appropriate for target-based biophysical assays (SPR, ITC, X-ray crystallography) where sulfonamide NH-mediated hydrogen bonding is hypothesized to be critical for target engagement. Comparative testing against the N-methylated sulfonamide analog can experimentally confirm or refute the role of the sulfonamide NH as a pharmacophoric determinant, directly informing whether this HBD feature should be preserved or can be engineered out in subsequent optimization cycles.

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.